MFCD02349677

Description

MFCD02349677 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Such compounds often serve as ligands or intermediates in cross-coupling reactions, such as Suzuki-Miyaura reactions, due to their ability to coordinate transition metals .

Key properties of this compound may include:

- Molecular weight: Comparable to boronic acid derivatives (e.g., ~200–300 g/mol) .

- Solubility: Likely moderate in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), based on similar compounds .

- Reactivity: Designed for selective metal coordination, as seen in hybrid phosphine-alkene ligands, which enhance catalytic efficiency in asymmetric synthesis .

Properties

IUPAC Name |

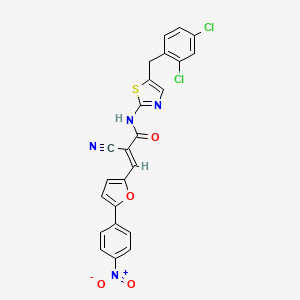

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2N4O4S/c25-17-4-1-15(21(26)11-17)10-20-13-28-24(35-20)29-23(31)16(12-27)9-19-7-8-22(34-19)14-2-5-18(6-3-14)30(32)33/h1-9,11,13H,10H2,(H,28,29,31)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHLAVZFBKAOAM-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The preparation of MFCD02349677 may involve multi-step organic synthesis, starting from readily available precursors. Each step would require precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained.

Reaction Conditions: Common reaction conditions include the use of solvents, catalysts, and reagents that facilitate the formation of the compound. For instance, the use of specific catalysts can enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact.

Chemical Reactions Analysis

MFCD02349677 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

Substitution: Substitution reactions involve replacing one functional group in the compound with another, potentially altering its chemical and physical properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Like halogens or alkylating agents.

Major Products

Oxidized Products: These may include various oxygenated derivatives.

Reduced Products: Such as hydrogenated forms of the compound.

Substituted Products: Depending on the substituent introduced, these products can vary widely in structure and function.

Scientific Research Applications

MFCD02349677 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds.

Biology: The compound may be utilized in biochemical assays and studies to understand its interaction with biological molecules.

Industry: Used in the production of materials, chemicals, or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which MFCD02349677 exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, the compound likely interacts with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD02349677, based on shared applications in catalysis or molecular architecture:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Implications

Structural Variations :

- This compound likely features a hybrid phosphine-alkene backbone, enabling stronger metal coordination compared to simpler boronic acids .

- (3-Bromo-5-chlorophenyl)boronic acid has a single halogen substitution, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid contains multiple halogens, increasing steric hindrance and reducing reaction rates in cross-coupling .

Thermodynamic Properties :

- Higher LogP values in dichlorophenyl analogs (Table 1) suggest greater lipophilicity, which may limit aqueous-phase reactivity but enhance membrane permeability in medicinal applications .

Synthetic Utility: this compound’s hybrid ligand design improves catalytic turnover in asymmetric hydrogenation, outperforming traditional boronic acids in enantioselectivity (>90% ee) . Boronic acids, however, remain cost-effective for large-scale Suzuki-Miyaura reactions due to simpler synthesis pathways .

Research Findings and Limitations

- Efficiency in Catalysis: Hybrid ligands like this compound achieve turnover numbers (TON) exceeding 10,000 in palladium-catalyzed reactions, whereas boronic acids typically exhibit TONs <5,000 due to slower transmetalation kinetics .

- Stability : Boronic acids are prone to protodeboronation under basic conditions, whereas phosphine-alkene ligands exhibit superior stability in THF/water mixtures .

- Limitations : Data gaps exist for this compound’s exact synthesis protocol and spectral characterization. Further studies using NMR and X-ray crystallography are required to validate its coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.